(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[221]hept-2-ene is a bicyclic compound characterized by a nitro group and a phenyl group attached to a bicyclo[221]hept-2-ene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The nitro and phenyl groups are introduced through subsequent nitration and Friedel-Crafts alkylation reactions, respectively. The reaction conditions often involve the use of catalysts such as Lewis acids and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene can be compared with other bicyclic compounds such as:
Rel-(1R,4S,5R,6R)-5,6-Bis(diphenylphosphaneyl)bicyclo[2.2.1]hept-2-ene: Differing in the substituents attached to the bicyclic framework.
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Differing in the functional groups and overall structure.
The uniqueness of Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene lies in its specific combination of nitro and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H13NO2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2/t10-,11+,12-,13-/m0/s1 |
InChI Key |
ABLIRAIUNBLRPK-RNJOBUHISA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.